Mercury, bis(propylthiolato)-

Description

Overview of Divalent Mercury-Thiolate Coordination Chemistry

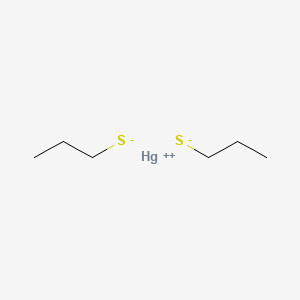

The coordination chemistry of divalent mercury with thiolate ligands (RS⁻) is characterized by a strong preference for a linear, two-coordinate geometry. researchgate.netacs.org In these complexes, the mercury atom is bonded to two sulfur atoms from the thiolate ligands, forming a nearly linear S-Hg-S arrangement. This linear coordination is a common feature in mercury chemistry and results in a sharp electronic transition that can be observed using techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy. researchgate.netacs.org

While two-coordination is predominant, higher coordination numbers are also possible, particularly in the presence of other donor atoms or in specific solvent environments. For example, in some biological contexts, mercury can form dithiolate complexes with additional, weaker interactions with nitrogen or oxygen atoms, leading to a "2 + k" coordination environment. researchgate.netnih.gov Tetrathiolate complexes, with a Hg(SR)₄ coordination, have also been identified. nih.gov

The nature of the Hg-S bond in these complexes is highly covalent, contributing to their stability. The bond lengths and angles in bis(alkylthiolato)mercury(II) compounds have been investigated through various analytical techniques, including single-crystal X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. These studies provide precise data on the molecular structure and bonding within these compounds.

Scope and Academic Relevance of Bis(propylthiolato)mercury(II) Investigations

While extensive research has been conducted on mercury complexes with biologically relevant thiols like cysteine and glutathione (B108866), the study of simpler bis(alkylthiolato)mercury(II) compounds, such as mercury, bis(propylthiolato)-, is of significant academic relevance. These simpler models allow for a more fundamental investigation of the electronic and structural properties of the Hg-S bond without the complexities introduced by other functional groups present in larger biomolecules.

Investigations into compounds like mercury, bis(propylthiolato)- and its analogues provide crucial data for:

Benchmarking theoretical models: Experimental data on the structure and spectroscopy of these simple complexes are vital for validating and refining computational chemistry methods used to predict the behavior of more complex mercury-containing systems. acs.org

Understanding spectroscopic signatures: By studying well-defined model compounds, researchers can better interpret spectroscopic data from complex environmental and biological samples, helping to identify the specific forms of mercury present. researchgate.netacs.org

Probing the influence of alkyl chain length: Comparing the properties of different bis(alkylthiolato)mercury(II) compounds (e.g., methyl, ethyl, propyl derivatives) allows for an understanding of how the nature of the alkyl group influences the stability, solubility, and reactivity of the complex.

The synthesis and characterization of mercury, bis(propylthiolato)- and related compounds serve as a foundational pillar for the broader understanding of mercury's interactions in more intricate chemical and biological environments.

Structure

3D Structure of Parent

Properties

CAS No. |

4080-28-8 |

|---|---|

Molecular Formula |

C6H14HgS2 |

Molecular Weight |

350.9 g/mol |

IUPAC Name |

mercury(2+);propane-1-thiolate |

InChI |

InChI=1S/2C3H8S.Hg/c2*1-2-3-4;/h2*4H,2-3H2,1H3;/q;;+2/p-2 |

InChI Key |

UAJDQEASDRWFTP-UHFFFAOYSA-L |

Canonical SMILES |

CCC[S-].CCC[S-].[Hg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Alkylthiolato Mercury Ii Compounds

Direct Synthesis Routes from Mercury(II) Precursors and Thiols

The most common and direct methods for preparing bis(alkylthiolato)mercury(II) complexes involve the reaction of a suitable mercury(II) salt or oxide with an alkylthiol. The high affinity of the soft mercury(II) ion for soft sulfur donor ligands drives these reactions. wikipedia.org

Alkylthiolation Reactions of Mercury(II) Salts

The reaction between a mercury(II) salt, such as mercury(II) chloride (HgCl₂) or mercury(II) acetate (B1210297) (Hg(OAc)₂), and an alkanethiol (RSH) is a widely employed synthetic strategy. researchgate.netorientjchem.org In this method, the thiol displaces the anionic ligands (e.g., chloride or acetate) from the mercury center to form the more thermodynamically stable mercury-sulfur bond.

A general reaction involves dissolving the mercury(II) salt in a suitable solvent, typically an alcohol like methanol (B129727) or ethanol (B145695), followed by the addition of the thiol. researchgate.netacs.org The reaction generally proceeds readily at room temperature with stirring. orientjchem.org The desired bis(alkylthiolato)mercury(II) product often precipitates from the reaction mixture as a solid and can be isolated by filtration.

For the synthesis of Mercury, bis(propylthiolato)-, a representative procedure would involve the reaction of mercury(II) chloride with two equivalents of propanethiol in an alcoholic solvent. The reaction can be represented by the following equation:

HgCl₂ + 2 CH₃CH₂CH₂SH → Hg(SCH₂CH₂CH₃)₂ + 2 HCl

Similarly, using mercury(II) acetate as the precursor is also effective. Its high affinity for sulfur ligands makes it a useful reagent for this transformation. wikipedia.org

Table 1: Representative Synthesis of Bis(alkylthiolato)mercury(II) from Mercury(II) Salts

| Mercury(II) Precursor | Thiol Reactant | Solvent | Typical Conditions | Product |

| Mercury(II) Chloride | Propanethiol | Methanol/Ethanol | Stirring at room temperature | Mercury, bis(propylthiolato)- |

| Mercury(II) Acetate | Thiol | Methanol/Ethanol | Stirring at room temperature | Bis(alkylthiolato)mercury(II) |

| Mercury(II) Chloride | Benzylthiol | Ethanol | Ambient temperature | [Hg(SBz)₂]∞ acs.org |

Synthesis from Mercury(II) Oxides

An alternative direct route utilizes mercury(II) oxide (HgO) as the mercury precursor. This method involves reacting the metal oxide, often the yellow form, with the thiol, typically in a solvent like aqueous acetonitrile (B52724). The reaction produces the bis(alkylthiolato)mercury(II) complex and water as the only byproduct, which can simplify purification. The general reaction is as follows:

HgO + 2 RSH → Hg(SR)₂ + H₂O

This method has been reported for the synthesis of various mercury(II) complexes. For instance, treatment of N-acylated thioureas with an excess of yellow mercury(II) oxide in aqueous acetonitrile has been used to prepare mercury(II) complexes. While this example involves a more complex thiol, the underlying principle of reacting HgO with a sulfhydryl-containing ligand is directly applicable to simple alkanethiols like propanethiol.

Alternative Synthetic Pathways for Related Bis(alkylthio) Compounds

Beyond direct reactions with simple mercury salts and oxides, other synthetic strategies can be employed to generate mercury-sulfur bonds. These alternative pathways include transmetalation reactions and oxidative addition to elemental mercury.

One such alternative is transmetalation , where an organometallic compound containing a less electronegative metal transfers its organic group to a mercury(II) salt. For instance, organotin compounds can be used to form mercury-carbon bonds in a water-tolerant reaction. nih.gov A similar principle could be applied to transfer thiolate groups, although this is less common for simple alkylthiolates. A hypothetical reaction could involve the reaction of a tin thiolate with a mercury(II) salt:

(R₃Sn)₂S + HgX₂ → HgS + 2 R₃SnX

Another alternative pathway is the oxidative addition of disulfides (RSSR) or related selenium compounds (RSeSeR) to elemental mercury (Hg⁰). This method has been demonstrated for the preparation of mercury(II) selenolate complexes. rsc.org The reaction involves the direct oxidation of metallic mercury to its +2 state with concomitant cleavage of the disulfide or diselenide bond:

Hg⁰ + RSSR → Hg(SR)₂

This approach provides a direct route from the elemental metal to the desired bis(thiolato) complex.

Control over Stoichiometry and Yield in Thiolate Complex Synthesis

Achieving the desired 1:2 stoichiometry (Hg:SR) and high yield in the synthesis of bis(alkylthiolato)mercury(II) complexes requires careful control over several reaction parameters. The ratio of reactants, pH, and solvent can all influence the outcome of the synthesis.

The reactant ratio is a primary factor. While a 1:2 molar ratio of mercury(II) to thiol is theoretically required, using a slight excess of the thiol can sometimes help to ensure complete conversion of the mercury precursor. However, a large excess of the thiol ligand can lead to the formation of higher-coordinate complexes, such as [Hg(SR)₃]⁻, particularly at alkaline pH. researchgate.net The thermodynamic preference for different coordination geometries is highly dependent on the ligand concentration. researchgate.net

The pH of the reaction medium is also critical, especially when dealing with thiols that have other functional groups or when reactions are run in aqueous media. For simple alkanethiols, the reaction is often performed under neutral conditions. In studies involving dissolved organic matter, the binding of mercury is controlled by thiol groups, and the strength of these interactions can be pH-dependent. acs.org

The choice of solvent can affect the solubility of reactants and products, thereby influencing reaction rates and the ease of product isolation. Alcohols like methanol and ethanol are common choices as they readily dissolve many mercury(II) salts and thiols, while the resulting bis(alkylthiolato)mercury(II) product is often less soluble, facilitating its precipitation and recovery. researchgate.netacs.org

Finally, the purity of the reactants and the exclusion of competing ligands are important for obtaining a pure product. For example, the presence of halide ions can potentially lead to the formation of mixed-ligand complexes of the type [Hg(SR)X]. researchgate.net

Table 2: Factors Influencing Stoichiometry and Yield

| Parameter | Influence | Desired Condition for Hg(SR)₂ |

| Hg:Thiol Molar Ratio | Determines the final coordination number. | Stoichiometric (1:2) or slight excess of thiol. |

| pH | Affects thiol deprotonation and potential for side reactions. | Typically neutral for simple alkanethiols. |

| Solvent | Impacts solubility of reactants and product, influencing reaction rate and isolation. | A solvent that dissolves reactants but precipitates the product is ideal (e.g., ethanol). |

| Temperature | Affects reaction kinetics. | Often proceeds readily at room temperature. |

Structural Elucidation and Coordination Geometry of Bis Propylthiolato Mercury Ii

Primary Coordination Environment of Mercury(II) with Thiolate Ligands

In many mercury(II) compounds, a linear two-coordination geometry is common. geologyscience.ru For bis(alkylthiolato)mercury(II) complexes, this results in a structure where the mercury atom is bonded to two sulfur atoms from the propylthiolato ligands, with the S-Hg-S bond angle approaching 180°. This linear arrangement is a frequently observed motif for two-coordinate mercury(II) complexes. mdpi.com

The bond lengths between mercury and sulfur in thiolate complexes are indicative of the coordination number of the mercury center. nih.gov In two-coordinate HgS₂ complexes, the Hg-S bond distances typically fall within the range of 2.30–2.38 Å, with an average of 2.34 ± 0.02 Å. nih.gov For comparison, in four-coordinate tetrahedral mercury thiolate compounds, the Hg-S bond lengths are substantially longer, averaging around 2.55 Å. nih.gov The Hg-S bond distances in bis(propylthiolato)mercury(II) are expected to be consistent with those observed for other two-coordinate mercury(II) bis-thiolates. geologyscience.ru

| Coordination Geometry | Typical Hg-S Bond Length Range (Å) | Average Hg-S Bond Length (Å) |

|---|---|---|

| HgS₂ (Linear) | 2.30–2.38 | 2.34 ± 0.02 |

| HgS₃ (Trigonal) | 2.40–2.51 | 2.44 ± 0.04 |

| HgS₄ (Tetrahedral) | 2.49–2.58 | 2.54 ± 0.02 |

Polymeric and Oligomeric Structures in Mercury(II)-Thiolate Systems

Mercury(II)-thiolates are known to form a variety of complex structures, including clusters and polymers. researchgate.net This structural diversity is a hallmark of metal thiolates. researchgate.net The formation of these extended structures can be influenced by factors such as the nature of the thiolate ligand and the presence of other coordinating species. uky.edu While simple bis(alkylthiolato)mercury(II) complexes can exist as discrete linear molecules, intermolecular Hg···S interactions can lead to the formation of polymeric chains or sheets in the solid state. lew.ro The tendency of mercury(II) to engage in such secondary bonding is a well-documented feature of its coordination chemistry. rsc.org

Structural Characterization Techniques for Organomercury Thiolates

The definitive determination of the structure of organomercury thiolates like bis(propylthiolato)mercury(II) relies on a combination of spectroscopic and diffraction techniques.

X-ray Absorption Spectroscopy (XAS) for Structural Insights

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to probe the local geometric and electronic structure of a central absorbing atom in molecules and materials, irrespective of their physical state. researchgate.net This method is particularly valuable for compounds like bis(propylthiolato)mercury(II) that may not be readily available as single crystals for diffraction studies. XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS). usask.ca

The XANES region, which encompasses the absorption edge and extends to approximately 50 eV above it, provides detailed information on the oxidation state and coordination geometry of the mercury atom. researchgate.netnih.gov For mercury(II) thiolate complexes, the features in the Hg LIII-edge XANES spectrum are highly diagnostic. geologyscience.ru Studies on various Hg(II) dithiolate [Hg(SR)₂] compounds have demonstrated that a linear, two-coordinate geometry results in a distinct and intense, sharp absorption peak. geologyscience.ruresearchgate.net This characteristic feature arises from a 2p to 6s/5d electronic transition, which is a hallmark of the linear S-Hg-S arrangement. geologyscience.runih.gov Theoretical calculations and experimental data on model compounds confirm that the intensity and position of this peak are directly correlated with the coordination number and geometry around the mercury center. geologyscience.ru

The EXAFS region, extending several hundred eV beyond the XANES region, contains oscillatory signals that can be analyzed to determine the specific structural parameters of the local environment around the mercury atom. usask.canih.gov This analysis yields precise information on the number of neighboring atoms (coordination number), their identity, and the interatomic distances (bond lengths). researchgate.net

For bis(propylthiolato)mercury(II), the primary structural information sought from EXAFS would be the number of sulfur atoms in the first coordination shell and the precise Hg-S bond length. While specific EXAFS data for bis(propylthiolato)mercury(II) is not extensively published, a wealth of information from closely related mercury(II) bis-thiolate complexes provides a clear and consistent structural picture.

Analysis of a wide range of two-coordinate mercury(II) thiolate structures, Hg(SR)₂, from crystallographic databases reveals an average Hg-S bond distance of 2.345 ± 0.025 Å. nih.gov This statistical value is strongly supported by direct EXAFS measurements on specific model compounds. For instance, an EXAFS study of the aqueous [Hg(cysteine)₂]²⁻ complex, which also features a linear S-Hg-S coordination, determined the Hg-S bond distance to be 2.35 Å. nih.gov Similarly, studies on mercury bound to glutathione (B108866) in a bis-thiolate fashion show a characteristic Hg-S bond length of 2.36 Å for the linear two-coordinate species. nih.gov These findings collectively indicate that the Hg-S bond distance in bis(propylthiolato)mercury(II) is expected to be approximately 2.35 Å, consistent with a two-coordinate, linear geometry.

The consistency of these results across various thiolate ligands underscores the predictive power of XAS for elucidating the structure of bis(propylthiolato)mercury(II). The combination of a characteristic sharp peak in the XANES region and an Hg-S bond length of ~2.35 Å from EXAFS analysis provides definitive evidence for a linear S-Hg-S coordination geometry.

Interactive Data Table: Structural Parameters of Two-Coordinate Hg(II)-Thiolate Complexes from XAS and Crystallographic Data

The table below summarizes key structural parameters for two-coordinate mercury(II) thiolate and sulfide (B99878) complexes, derived from X-ray Absorption Spectroscopy (XAS) and crystallographic database analysis. This data provides a reference framework for the expected values in bis(propylthiolato)mercury(II).

| Compound/Motif | Method | Coordination Number (Hg-S) | Mean Hg-S Bond Length (Å) | Coordination Geometry | Reference |

| General Hg(SR)₂ | CSD* | 2 | 2.345 ± 0.025 | Linear | nih.gov |

| [Hg(cysteine)₂]²⁻ | EXAFS | 2 | 2.35 ± 0.02 | Linear | nih.gov |

| Hg(II)-bis-glutathione | EXAFS | 2 | 2.36 | Linear | nih.gov |

| Aqueous [S-Hg-S]²⁻ | EXAFS | 2 | 2.30 ± 0.02 | Linear | geologyscience.ru |

*CSD: Cambridge Structural Database

Spectroscopic Characterization of Bis Propylthiolato Mercury Ii and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the chemical environment of specific nuclei within a molecule. For bis(propylthiolato)mercury(II), ¹H, ¹³C, and ¹⁹⁹Hg NMR studies are particularly informative.

Proton NMR (¹H NMR) spectroscopy provides details about the hydrogen atoms within the propyl groups of the thiolate ligands. The chemical shifts of these protons are influenced by their proximity to the sulfur and mercury atoms. In related mercury(II) dithiocarbamate (B8719985) complexes, the chemical shifts of the alkyl protons have been reported. For instance, in mercury(II) complexes of pyrrolidinedithiocarbamate, distinct resonances for the methylene (B1212753) protons are observed, and their positions can shift upon coordination to the mercury center. researchgate.net Generally, protons on carbons alpha to the sulfur atom (α-CH₂) would be expected to show a downfield shift compared to the free thiol due to the electron-withdrawing effect of the mercury-sulfur bond. The β-CH₂ and γ-CH₃ protons would show progressively smaller shifts.

Interactive Table: Hypothetical ¹H NMR Data for Bis(propylthiolato)mercury(II)

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| α-CH₂ | ~2.8 - 3.2 | Triplet |

| β-CH₂ | ~1.6 - 1.9 | Sextet |

Note: This table is based on expected values for analogous compounds and is for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon framework of the propylthiolate ligands. The chemical shift of the carbon atom directly bonded to the sulfur (C-S) is particularly sensitive to the coordination environment. Upon formation of the mercury-thiolate bond, a significant downfield shift in the C-S resonance is typically observed compared to the free propanethiol. plos.org This deshielding effect is a strong indicator of sulfur coordination to the mercury(II) ion. In studies of various mercury(II) thiolates, this downfield shift of the C-S carbon is a consistent feature, confirming the formation of the Hg-S bond. plos.org

Interactive Table: Hypothetical ¹³C NMR Data for Bis(propylthiolato)mercury(II)

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| α-C (C-S) | ~35 - 45 |

| β-C | ~22 - 28 |

Note: This table is based on expected values for analogous compounds and is for illustrative purposes.

Mercury-199 NMR is a highly sensitive probe of the coordination environment around the mercury atom. rsc.org The chemical shift of ¹⁹⁹Hg covers a very wide range, making it possible to distinguish between different coordination numbers and geometries. rsc.org For two-coordinate mercury(II) thiolates, the ¹⁹⁹Hg chemical shifts are expected to be in a characteristic range. In related chloromercury(II) complexes with nitrogen and sulfur donors, ¹⁹⁹Hg NMR resonances have been observed between approximately -950 and -1040 ppm, which is consistent with an interaction with the heteroatoms. The precise chemical shift for bis(propylthiolato)mercury(II) would provide definitive information about its coordination geometry in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of the molecule, which are related to the bond strengths and molecular geometry.

A key piece of evidence for the formation of a mercury-thiolate complex is the disappearance of the S-H stretching vibration in the IR spectrum. plos.org In the free propanethiol, a weak absorption band for the S-H stretch is typically observed around 2550-2600 cm⁻¹. In bis(propylthiolato)mercury(II), this band would be absent, confirming the deprotonation of the thiol group and the formation of the Hg-S bond. plos.org

The C-S stretching vibration, usually found in the 600-800 cm⁻¹ region, can also be informative. The position of this band may shift upon coordination to mercury, although this region of the spectrum can be complex due to the presence of other vibrations.

The most direct evidence for the formation of the mercury-sulfur bond comes from the observation of the Hg-S stretching vibrations in the far-IR or Raman spectra. These vibrations typically occur at low frequencies. For instance, in (isopropylthio)mercury(II) chloride, a ν(Hg–S) vibration was observed at 231 cm⁻¹ in the solid state. The low frequency of this vibration reflects the interactions within the crystal lattice. In bis(propylthiolato)mercury(II), a similar low-frequency band corresponding to the Hg-S stretching mode would be expected, providing direct proof of the metal-ligand bond.

Interactive Table: Summary of Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

|---|---|---|

| ν(S-H) | ~2550 - 2600 | Absent in the complex |

| ν(C-S) | ~600 - 800 | Position may shift upon coordination |

Note: This table is based on expected values for analogous compounds and is for illustrative purposes.

X-ray Absorption Spectroscopy (XAS) Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a sample. The technique is applicable to crystalline and amorphous materials alike, making it highly versatile for studying complex systems. mdpi.comuu.nl XAS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). uu.nlresearchgate.net

The EXAFS region, which begins about 50 eV above the absorption edge, contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. uu.nlresearchgate.net Analysis of these oscillations provides quantitative information about the local atomic environment around the central absorbing atom, including interatomic distances (bond lengths), coordination numbers (the number of neighboring atoms), and the identity of those neighbors.

For mercury(II) complexes with thiolates, EXAFS is particularly effective in defining the coordination environment of the mercury atom. Studies on the complexation of Hg(II) with sulfur-containing ligands reveal a strong preference for a two-coordinate, linear geometry. In systems analogous to bis(propylthiolato)mercury(II), where mercury is bound to reduced sulfur groups, EXAFS analysis consistently shows that Hg is coordinated to two sulfur atoms. msu.ru The Hg-S bond distance in such environments is typically determined to be approximately 2.33 Å. msu.ru

The linear S-Hg-S arrangement is further confirmed by a characteristic feature in the radial structure function known as a multiple scattering path, which is direct evidence of this specific geometry. msu.ru EXAFS can also provide information about atoms in the second coordination shell, such as carbon atoms from the alkyl chains of the thiol ligands. For instance, a second shell Hg---C distance has been identified at approximately 3.29-3.33 Å in related mercury-thiolate compounds. msu.ru

| Scattering Path | Coordination Number (CN) | Interatomic Distance (Å) | Reference |

|---|---|---|---|

| Hg-S | 2 | 2.33 | msu.ru |

| Hg-C | - | 3.29 - 3.33 | msu.ru |

The XANES region, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), encompasses the pre-edge, the absorption edge itself, and the area up to about 50 eV beyond the edge. researchgate.netlibretexts.org This part of the spectrum is highly sensitive to the formal oxidation state and the coordination geometry of the absorbing atom. mdpi.comlibretexts.org The energy position of the absorption edge shifts to higher energies as the oxidation state of the atom increases. uu.nlyoutube.com

For bis(propylthiolato)mercury(II), the mercury atom is in the +2 oxidation state. The XANES spectrum provides a characteristic signature for this state. The pre-edge features can give insights into the local symmetry and bonding characteristics. researchgate.net For instance, the intensity and energy of pre-edge peaks are modulated by the ligand field strength and the geometry of the complex. youtube.com In mercury-thiolate complexes, the change from a pure sulfur coordination to a mixed coordination environment (e.g., with oxygen or nitrogen) is clearly reflected in the features of the absorption edge. msu.ru Therefore, XANES serves as a crucial tool for confirming the oxidation state of mercury as Hg(II) and providing qualitative information about its local coordination environment. uu.nllibretexts.org

Other Advanced Spectroscopic Methodologies

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule or complex. uzh.chwikipedia.org When a molecule absorbs UV or visible light, an electron is excited from a lower-energy molecular orbital to a higher-energy one. wikipedia.org For mercury(II)-thiolate complexes, the UV spectrum is characterized by intense absorptions corresponding to ligand-to-metal charge-transfer (LMCT) transitions. nih.gov

In these transitions, an electron is excited from a molecular orbital that is primarily ligand (thiolate sulfur) in character to one that is primarily metal (mercury) in character. The formation of the bisthiolated S-Hg-S complex gives rise to a characteristic high-energy LMCT band. nih.gov Studies on analogous systems, such as mercury(II) complexed with dicysteinyl tetrapeptides, show that the formation of the S-Hg-S bond results in a strong absorption band at approximately 220 nm. nih.gov Other mercury-ligand complexes have also shown characteristic LMCT bands in the 280-300 nm range. researchgate.net The position and intensity of these bands are indicative of the specific coordination environment of the mercury ion.

| Transition Type | Approximate Wavelength (λmax) | Reference |

|---|---|---|

| S→Hg Ligand-to-Metal Charge-Transfer (LMCT) | ~220 nm | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected.

XPS has been effectively used to determine the speciation and binding of mercury on various substrates. nih.gov For mercury compounds, XPS can distinguish between different oxidation states, such as elemental mercury (Hg(0)) and oxidized mercury (Hg(II)). nih.gov In studies of mercury captured on sorbent materials, both XAS and XPS results have confirmed that mercury, even when introduced as elemental vapor, is consistently bound in its oxidized form. nih.gov This indicates that XPS can be a valuable tool for analyzing the surface of materials containing bis(propylthiolato)mercury(II) to confirm that the mercury remains in the Hg(II) oxidation state and to investigate its interaction with surfaces.

The hyphenated technique of Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is a powerful tool for the speciation of elements. ingeniatrics.com It combines the separation capabilities of liquid chromatography (LC) with the high sensitivity and element-selective detection of ICP-MS. ingeniatrics.comagriculturejournals.cz This makes it ideal for identifying and quantifying different chemical forms of an element in a sample. spectroscopyonline.com

For mercury analysis, LC-ICP-MS is widely used to separate and quantify species such as inorganic mercury (Hg²⁺), methylmercury (B97897), and ethylmercury. nih.govanalytik-jena.com The separation is typically achieved using a reversed-phase chromatography column. agriculturejournals.czanalytik-jena.com Thiol-containing compounds, such as 2-mercaptoethanol (B42355) or L-cysteine, are often added to the mobile phase or the extraction solution. agriculturejournals.cznih.gov These agents form stable complexes with mercury species, facilitating their extraction and modifying their chromatographic behavior to improve separation. agriculturejournals.cz By coupling the LC system to an ICP-MS, each mercury species can be detected and quantified with very low detection limits as it elutes from the column. analytik-jena.com This methodology would be highly applicable for separating bis(propylthiolato)mercury(II) from other mercury compounds in a complex matrix.

| Parameter | Specification | Reference |

|---|---|---|

| HPLC Column | Reversed-phase C18 | analytik-jena.com |

| Mobile Phase | 0.2% L-cysteine + 0.1% thiourea, pH 2.3 | analytik-jena.com |

| Flow Rate | 1.4 mL/min | analytik-jena.com |

| Detection | ICP-MS, m/z 202 | analytik-jena.com |

Computational and Theoretical Investigations of Bis Propylthiolato Mercury Ii

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the structure and electronic characteristics of mercury-thiolate complexes. Geometry optimizations and chemical shift calculations are frequently performed at the DFT level. arxiv.org For mercury(II) complexes with thiolates, researchers have employed various exchange-correlation (XC) functionals, such as PBE0, PBE, B3LYP, and BLYP, to accurately model these systems. researchgate.net

Geometry optimizations using DFT, for instance with the B3LYP density functional, have been applied to mercury complexes to determine their stable conformations. nih.gov These calculations provide detailed information on bond lengths and angles. In related mercury dithiocarbamato complexes, DFT calculations using the PBE0-D4 functional and a def2-TZVP basis set (which includes an effective core potential for mercury to account for relativistic effects) have been used to optimize molecular structures. mdpi.com Such studies reveal how the coordination geometry around the mercury atom is influenced by the ligands. mdpi.com

Beyond structural parameters, DFT is used to analyze electronic properties. Natural Population Analysis, often performed after DFT calculations, provides insights into the charge distribution within the molecule, identifying the most electronegative and electropositive sites. orientjchem.org This analysis is key to understanding the molecule's reactivity and electrostatic potential. orientjchem.org For instance, in a study on related mercury(II) bis(dithiocarbamato) compounds, the potential region at the Hg atom was shown to be highly dependent on its coordination geometry. mdpi.com

| Parameter | Description | Relevance to Bis(propylthiolato)mercury(II) | Typical Computational Approach |

| Hg-S Bond Length | The distance between the mercury and sulfur atoms. | A primary determinant of the complex's stability and spectroscopic properties. researchgate.net | Geometry optimization using DFT with functionals like PBE0 or B3LYP. researchgate.netnih.gov |

| S-Hg-S Bond Angle | The angle formed by the two sulfur atoms and the central mercury atom. | Defines the coordination geometry, which is typically linear for two-coordinate Hg(II) complexes. acs.orgnih.gov | Geometry optimization using DFT. nih.gov |

| Electronic Charge Distribution | The distribution of electron density across the molecule. | Helps identify reactive sites and understand the nature of the Hg-S bond. orientjchem.org | Natural Population Analysis (NPA) following DFT calculations. orientjchem.org |

| Orbital Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. | DFT calculations at a specified level of theory. orientjchem.org |

This table is interactive and provides a summary of parameters investigated using DFT.

First-Principles Calculations for Bonding and Stability Analyses

First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, provide deep insights into the bonding and stability of mercury(II)-thiolate complexes. Methods such as Møller-Plesset perturbation theory (MP2), a post-Hartree-Fock approach, have been used to optimize the geometries of model mercury-thiolate complexes. acs.orgnih.gov

Analysis of the electronic structure through these methods shows that the occupations of the hybridized Hg 6s and 5d valence orbitals are directly correlated with features observed in high-resolution X-ray Absorption Near Edge Structure (XANES) spectra. acs.orgnih.gov This link between theoretical calculations and experimental data is crucial for validating the computational models and accurately interpreting spectroscopic results. researchgate.net

Molecular Dynamics Simulations of Mercury(II)-Thiolate Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of mercury(II)-thiolate systems, particularly in complex environments like aqueous solutions or within proteins. nih.govresearchgate.net A significant challenge in this area is the development of accurate force fields and parameters that can describe the interactions of mercury(II) ions. nih.govresearchgate.net

Researchers have developed new force fields for mercury(II) by fitting parameters to high-level ab initio interaction potentials, often calculated at the MP2 level of theory. nih.govresearchgate.net These models are typically restricted to a linear coordination of the mercury atom bonded to two sulfur atoms, which is the predominant geometry for complexes like bis(propylthiolato)mercury(II). nih.govresearchgate.net Due to the significant charge transfer between mercury(II) and its ligands, these specialized parameters are essential for realistic simulations. nih.govresearchgate.net To better replicate experimentally observed asymmetries in metal-ligand bond lengths, some advanced potentials incorporate anharmonic terms. nih.govresearchgate.net

Once developed, these parameters can be introduced into standard force fields like CHARMM and tested in MD simulations. nih.govresearchgate.net Short MD simulations of metal-thiolate fragments in water have been used to validate these new potentials. nih.govresearchgate.net Other studies have used MD simulations to investigate the structure of alkylthiol surfactants on the surface of liquid mercury, providing insights into self-assembly and packing behavior. uni-goettingen.de For more complex systems, such as peptides containing multiple cysteine residues, MD simulations have been used to model the formation and structure of trithiolate mercury complexes in implicit water solvents. rsc.org

Quantum Chemical Approaches to Mercury-Sulfur Bond Characterization

Various quantum chemical methods are used to characterize the nature of the mercury-sulfur (Hg-S) bond, which is central to the chemistry of bis(propylthiolato)mercury(II). These approaches go beyond simple structural determination to probe the covalent and ionic character of the bond, its strength, and the orbitals involved.

Quantum chemical calculations have been used to investigate the reaction between elemental mercury and sulfur allotropes. researchgate.net In these studies, analysis of the Mayer bond order along a reaction pathway can quantitatively describe the formation and breaking of Hg-S and S-S bonds. researchgate.net Furthermore, visualizations of localized molecular orbitals reveal that the resulting Hg-S bonds exhibit typical σ-bond characteristics. researchgate.net

Calculations of bond enthalpies provide a quantitative measure of bond strength. DFT has been used to evaluate heterolytic M-ER bond enthalpies (where M=metal, E=chalcogen, R=organic group). nih.gov Such studies allow for the comparison of the strength of mercury-sulfur bonds relative to other metal-ligand bonds, which is crucial for understanding ligand exchange reactions. nih.gov For example, the Hg–SePh bond enthalpy was calculated to be significantly greater than the Hg–SCH₂C(O)N(H)Ph bond enthalpy, providing a thermodynamic rationale for observed exchange reactions. nih.gov

Quantum mechanical methods, including Hartree-Fock and higher-level theories, have been applied to mercury sulfide (B99878) species in aqueous solution to determine their structures and stabilities. acs.org These calculations indicate that the Hg-S bond length is sensitive to the level of theory used, with MP2 methods sometimes showing a tendency toward overbonding (i.e., predicting shorter bonds) compared to other methods like B3LYP or QCISD. acs.org

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, XANES)

Computational chemistry is a powerful tool for the in silico (i.e., computer-based) prediction and interpretation of spectroscopic data, providing a direct link between calculated molecular structures and experimental measurements.

X-ray Absorption Near Edge Structure (XANES): High-resolution Hg L₃-edge XANES spectroscopy is highly sensitive to the coordination environment of mercury. acs.orgnih.gov First-principles calculations, including post-Hartree-Fock methods, can accurately simulate XANES spectra for model mercury-thiolate complexes. acs.orgnih.gov These theoretical spectra have shown that the shape, position, and number of electronic transitions are directly correlated to the projected empty densities of states and the occupation of mercury's 6s and 5d orbitals. acs.orgnih.gov For a linear two-coordinate complex like bis(propylthiolato)mercury(II), calculations predict a sharp electronic transition that is a hallmark of this geometry. acs.orgnih.gov The combined experimental and theoretical approach allows for a detailed differentiation of the number and identity of ligands and their geometry. researchgate.net

Nuclear Magnetic Resonance (NMR): ¹⁹⁹Hg NMR spectroscopy is a valuable technique for characterizing mercury complexes in solution. arxiv.orgresearchgate.net Relativistic DFT calculations are essential for accurately predicting ¹⁹⁹Hg shielding constants and chemical shifts. arxiv.orgresearchgate.net Studies have compared results from the zeroth-order regular approximation (ZORA) with more rigorous four-component relativistic methods, confirming that ZORA is an acceptable and computationally less expensive method for these predictions. arxiv.orgresearchgate.net A key finding from these computational studies is that for a given coordination number, the Hg-S distance is the most critical factor affecting the ¹⁹⁹Hg shielding constant. arxiv.orgresearchgate.net In contrast, changes in bond angles, dihedral angles, and even different alkyl side groups (like propyl) have a relatively minor impact on the mercury chemical shift. arxiv.orgresearchgate.net

| Spectroscopy | Predicted Parameter | Key Computational Finding | Relevant Method(s) |

| XANES | Core-to-valence electronic transitions | The intensity and shape of transitions differentiate coordination number and geometry. A sharp transition is characteristic of linear S-Hg-S geometry. acs.orgnih.govresearchgate.net | First-principles, Post-Hartree-Fock (e.g., MP2). acs.orgnih.gov |

| ¹⁹⁹Hg NMR | Isotropic shielding constant / Chemical shift | The Hg-S bond distance is the dominant factor influencing the shielding constant for two-coordinate complexes. arxiv.orgresearchgate.net | Relativistic DFT (ZORA, four-component). arxiv.orgresearchgate.net |

This interactive table summarizes the in silico prediction of key spectroscopic parameters for mercury-thiolate complexes.

Reactivity and Reaction Mechanisms of Bis Propylthiolato Mercury Ii

Ligand Exchange Kinetics and Equilibria

The mercury-thiolate bond, while thermodynamically very stable, is often kinetically labile, allowing for rapid exchange of thiolate ligands with other coordinating species in solution. nih.gov This reactivity is crucial in environmental and biological systems where a multitude of potential ligands compete for binding to mercury(II). nih.govuni-lj.si

The general equilibrium for ligand exchange can be represented as:

The position of this equilibrium is dictated by the relative stability of the Hg-SPr bond versus the Hg-L bond. The kinetics of these exchange reactions are often fast. For example, studies on methylmercury-thiol complexes show that ligand exchange is a rapid process. nih.govacs.org The rate of competitive binding can be influenced by the concentration and nature of the competing ligands, such as the abundance of thiol groups in dissolved organic matter. nih.gov

The stability of mercury(II) complexes with various thiols is exceptionally high. Thermodynamic stability constants (log β₂) for the formation of two-coordinate Hg(SR)₂ complexes can range from the mid-30s to over 40, indicating highly favorable complex formation. publish.csiro.au These high stability constants mean that only very strong chelating agents or high concentrations of competing ligands can effectively displace the propylthiolate group.

| Reactant Complex | Competing Ligand (L) | Product Complex | Stability Constant (log β₂) | Reference |

| Hg²⁺ | N-cysteinylglycine | Hg(L)₂ | 34.6 | publish.csiro.au |

| Hg²⁺ | 3-mercaptopropionic acid | Hg(L)₂ | 42.1 | publish.csiro.au |

| Hg²⁺ | Glutathione (B108866) | Hg(L)₂ | ~39 | nih.gov |

| Hg²⁺ | Cysteine | Hg(L)₂ | ~40 | nih.gov |

Protolytic Cleavage of Mercury-Alkyl/Thiolate Bonds

Cleavage of Mercury-Thiolate Bonds: The Hg-S bond in bis(propylthiolato)mercury(II) is robust and generally stable under neutral or basic conditions. However, it can be cleaved by strong protic acids in a process known as acidolysis. This reaction regenerates the free thiol (propanethiol) and the corresponding mercury salt.

This reactivity is essentially the reverse of the synthesis reaction. In some cases, protonation of a secondary functional group on the thiolate ligand can facilitate cleavage of the Hg-S bond instead of an adjacent Hg-C bond. nih.gov

Role in Cleavage of Mercury-Alkyl Bonds: While the Hg-S bond itself is strong, the coordination of thiolates to organomercury compounds, R-Hg-X, can dramatically facilitate the protolytic cleavage of the otherwise inert mercury-carbon (Hg-C) bond. nih.govresearchgate.net This is highly relevant to the mechanism of the bacterial enzyme MerB, which detoxifies organomercury compounds. Two-coordinate mercury alkyls are typically inert, but increasing the coordination number of the mercury center to three or four by introducing additional ligands, such as thiols, makes the Hg-C bond more susceptible to cleavage by a proton source. nih.govresearchgate.net

| Organomercury Reactant | Thiol Reagent | Conditions | Product | Observation | Reference |

| PhSHgMe | PhSH | 145 °C, several weeks | CH₄ | Very slow cleavage | researchgate.net |

| PhSHgEt | PhSH | 100 °C, 2 days | C₂H₆ | Faster cleavage than methyl analog | researchgate.net |

| {[HmimBut]HgEt}+ | PhSH + HmimBut | Room temp, 2 days | C₂H₆ | Cleavage promoted by excess ligand | researchgate.net |

This table illustrates the conditions required for the protolytic cleavage of the Hg-C bond in different mercury-alkyl compounds by a thiol (phenylthiol, PhSH), highlighting the influence of the alkyl group and the promotion of the reaction by additional ligands that increase the coordination number of mercury.

Oxidation-Reduction Chemistry Involving Mercury(II)-Thiolate Bonds

Mercury-thiolate complexes are central to the redox chemistry of mercury.

Oxidative Complexation: Dissolved elemental mercury, Hg(0), which is relatively inert, can be oxidized by thiol compounds under anoxic conditions to form stable Hg(II)-thiolate complexes like bis(propylthiolato)mercury(II). This process is a key pathway for the entry of elemental mercury into biogeochemical cycles. The rate of this oxidation is influenced by the structure of the thiol and the presence of electron acceptors.

Reduction: Conversely, the reduction of Hg(II) to Hg(0) is significantly affected by thiolate ligation. The formation of a stable bis-thiolate complex, Hg(SR)₂, substantially lowers the reduction potential of the mercury(II) center. This makes the mercury less reducible compared to free Hg²⁺ or its complexes with harder ligands like chlorides or carboxylates. While reduction can still occur, stronger reducing conditions are required. Natural organic matter, which contains thiol groups, can exhibit this dual role by first complexing Hg(II) and then, under certain conditions, facilitating its reduction.

Furthermore, mercury-thiol complexes themselves can possess redox activity, promoting the oxidation of other biological molecules, particularly in the presence of species like hydrogen peroxide.

Polymerization and Cluster Formation Mechanisms (e.g., Mercury Sulfide (B99878) Nucleation from Thiolates)

A significant reaction pathway for Hg(II)-thiolate complexes, especially in environmental contexts, is their transformation into highly insoluble mercury sulfide (HgS). Research has revealed a mechanism for the formation of nanoparticulate β-HgS (metacinnabar) directly from Hg(II)-thiolate complexes without the need for an external source of sulfide.

The proposed mechanism involves a dealkylation reaction where two linear Hg(SR)₂ complexes interact. This process includes the cleavage of a sulfur-carbon bond and the transfer of an alkyl group, resulting in the elimination of a thioether (R-S-R) and the formation of a mercury sulfide dimer.

Repetition of this reaction leads to the growth of (PrS)-(HgS)ₙ-(SPr) chains. These chains can then self-assemble or condense to form mercury sulfide clusters and eventually nucleate as nanoparticulate HgS. This thermodynamically favorable pathway provides a mechanism for the sequestration and immobilization of mercury in oxic environments where free sulfide concentrations are low. This process is also influenced by the presence of other ligands, such as halides, which can direct the structure of the resulting mercury thiolate clusters. uky.edunih.govuky.edu The coordination geometry around mercury in these clusters can vary, often deviating from simple tetrahedral to linear arrangements, which may have implications for their biological interactions. uky.edu

Reactivity with Other Inorganic and Organic Ligands

The reactivity of bis(propylthiolato)mercury(II) with other ligands is largely a story of competitive complexation. Given the high stability of the Hg-S bond, only ligands that can form even more stable or comparably stable complexes can lead to reaction.

Halides: Mercury(II) has a strong affinity for halide ions (I⁻ > Br⁻ > Cl⁻). In the presence of halides, mixed-ligand complexes of the type [Hg(SPr)₂X₂]²⁻ or complete ligand exchange to form [HgX₄]²⁻ can occur, depending on the halide concentration and solvent. Halides can also act as bridging ligands, facilitating the formation of polynuclear mercury thiolate clusters. nih.govuky.eduacs.org

Nitrogen and Oxygen Donors: Ligands with N-donor atoms (e.g., amines, pyridines) or O-donor atoms (e.g., carboxylates) generally form much weaker bonds with the soft Hg(II) ion compared to thiolates. nih.gov While adducts can form, displacement of the propylthiolate ligand is unlikely unless the N/O-donor ligand is a strong, multidentate chelator. Studies show that reactions of polymeric mercury thiolates with N-donor ligands like pyridine (B92270) or bipyridine can break down the polymer to form mononuclear chelate complexes. tandfonline.com

Phosphines and Other Sulfur/Selenium Donors: Soft ligands like phosphines (PR₃), other thiols (R'SH), or seleno-ligands (RSeH) can react with bis(propylthiolato)mercury(II) via ligand exchange. The outcome depends on the relative bond strengths and steric factors. Reactions with phosphines can disrupt polymeric structures to form mononuclear or binuclear complexes. tandfonline.com

This competitive ligand exchange is fundamental to the speciation, transport, and toxicity of mercury in biological and environmental systems, as proteins and natural organic matter present a vast array of competing N, O, and S-donor functional groups. nih.govnih.gov

Thermodynamic Stability of Mercury Ii Thiolate Complexes

Determination of Stability Constants (log K) for Bis(propylthiolato)mercury(II) and Analogues

The thermodynamic stability of mercury(II)-thiolate complexes is quantified by their stability constants (log β₂), which correspond to the equilibrium reaction: Hg²⁺ + 2RS⁻ ⇌ Hg(SR)₂. Due to the high stability of these complexes, specialized methods like competitive ligand exchange are necessary for accurate determination. publish.csiro.auslu.se

Below is a table of experimentally determined stability constants for a selection of Hg(SR)₂ complexes, which serve as analogues to bis(propylthiolato)mercury(II).

| Thiol Ligand (RSH) | Abbreviation | log β₂ for Hg(SR)₂ |

| 3-Mercaptopropionic acid | 3-MPA | 42.1 |

| Mercaptosuccinic acid | SUC | 41.6 |

| 2-Mercaptopropionic acid | 2-MPA | 41.2 |

| Mercaptoacetic acid | MAC | 40.9 |

| N-acetyl-penicillamine | NACPen | 40.8 |

| Monothiolglycerol | Glyc | 40.4 |

| Glutathione (B108866) | GSH | 39.9 |

| Penicillamine | Pen | 39.1 |

| N-acetyl-cysteine | NACCys | 38.6 |

| Homocysteine | HCys | 38.2 |

| Mercaptoethanol | ETH | 38.0 |

| Cysteine | Cys | 37.0 |

| Cysteamine (B1669678) | Cyst | 36.4 |

| γ-glutamylcysteine | GluCys | 35.1 |

| N-cysteinylglycine | CysGly | 34.6 |

| Data sourced from Liem-Nguyen, et al. (2017). The constants were determined using a two-step ligand-exchange procedure and recalculated to an ionic strength of 0 M. publish.csiro.auslu.sepublish.csiro.au |

Factors Influencing Thermodynamic Stability

The stability of mercury(II)-thiolate complexes is not uniform and is influenced by several key factors, including the electronic properties of the ligand, the pH of the solution, and steric effects.

The electronic nature of substituent groups on the thiolate ligand significantly impacts the stability of the resulting mercury(II) complex. publish.csiro.auslu.se Density functional theory (DFT) calculations have shown that electron-donating groups, such as carboxyl and carbonyl groups, near the sulfur atom have a stabilizing effect on the Hg(SR)₂ complex. publish.csiro.auslu.seresearchgate.net Conversely, electron-withdrawing groups, like protonated primary amino groups, exert a destabilizing effect. publish.csiro.auslu.seresearchgate.net This is evident in the range of stability constants observed for different thiolates; for instance, 3-mercaptopropionic acid, which contains an electron-donating carboxyl group, forms a more stable complex (log β₂ = 42.1) than cysteamine (log β₂ = 36.4), which has an electron-withdrawing protonated amino group. publish.csiro.auslu.se

The formation and speciation of mercury(II)-thiolate complexes are highly dependent on pH. solubilityofthings.com The pH of the environment dictates the protonation state of both the thiol group and other functional groups on the ligand, which in turn affects the ligand's ability to bind to the mercury ion. solubilityofthings.com

For example, in studies with cysteine, different mercury-cysteine species are dominant at different pH values. At neutral pH, linear two-coordinate complexes are common, but at alkaline pH (e.g., pH 11-12), higher-order complexes such as tetrathiolate [Hg(S-Cys)₄]⁶⁻ can form, and the initial precipitate of Hg(HCys)₂ dissolves. nih.govresearchgate.netcdnsciencepub.com Similarly, with N-acetylcysteine (NAC), Hg(NAC)₂²⁻ and Hg(NAC)₃⁴⁻ complexes are observed at physiological pH (~7.5), whereas a tetra-thiolate species, Hg(NAC)₄⁶⁻, becomes dominant in the presence of excess ligand at alkaline pH (10.5). oup.com The deprotonation of the thiol group to the more nucleophilic thiolate (RS⁻) at higher pH values promotes the formation of these higher-coordinate complexes. nih.gov

Research on mercury(II) complexes with sterically demanding arenechalcogenolato ligands demonstrated that those with larger alkyl groups (e.g., propyl, butyl) form linear, two-coordinate molecules, whereas ligands with smaller substituents (e.g., methyl) tend to form polymers. rsc.org The physical size of large ligand molecules can limit the coordination number of the complex. diva-portal.org This steric effect can be a determining factor in the geometry of the complex, which in turn affects its stability. mdpi.com For instance, while sulfhydryl groups readily form stable, linear two-coordinate complexes with mercury(II), the formation of tetrahedral complexes involving other coordinating groups like the imidazole (B134444) of histidine may be less stable due to steric hindrance. mdpi.com

Comparison of Monodentate vs. Multidentate Thiolate Ligand Stability

The denticity of a ligand—whether it binds to the metal ion at one (monodentate) or multiple (polydentate) points—is a significant factor in complex stability. Mercury(II) typically forms monodentate complexes with low-molecular-weight (LMW) thiols like cysteine. researchgate.net However, it can form more complex bidentate or polydentate structures with larger macromolecules such as natural organic matter, which contain multiple binding sites (e.g., thiol, carboxyl, and amine groups). researchgate.net

Generally, polydentate ligands form more stable complexes than analogous monodentate ligands, an observation known as the chelate effect. However, the stability of mercury(II) complexes with multidentate ligands is a balance between the favorable chelate effect and potentially unfavorable steric hindrance. mdpi.comresearchgate.net While linear two-coordinate complexes are most common for mercury(II) with monodentate thiolates, higher coordination numbers are more accessible with multidentate compounds. rsc.orgresearchgate.net Slower ligand exchange reactions observed for mercury bound to natural organic matter compared to LMW thiols have been attributed in part to the stabilizing effect of polydentate binding. researchgate.net

Interactions of Bis Propylthiolato Mercury Ii in Complex Chemical Environments

Complexation with Natural Organic Matter (NOM) and Humic Substances

The interaction between mercury(II) and NOM is a primary factor controlling mercury's bioavailability in aquatic and terrestrial systems. nih.govmsu.ru NOM, a heterogeneous mixture of organic molecules, contains various functional groups, with reduced sulfur sites playing a dominant role in mercury binding. nih.govmsu.ru

Research using advanced spectroscopic techniques, such as Extended X-ray Absorption Fine Structure (EXAFS), has demonstrated that mercury(II) has a very high affinity for reduced organic sulfur groups, likely thiols, within NOM. nih.govmsu.ru In these complexes, mercury is typically bound to two sulfur atoms in a linear configuration. nih.govmsu.ru This two-coordinate structure is analogous to the bonding in bis(propylthiolato)mercury(II), highlighting its relevance as a model for these environmental interactions.

Studies on intact organic soils show that mercury is complexed by two reduced organic sulfur groups at a distance of approximately 2.33 Å. nih.govmsu.ru This strong binding to high-affinity sulfur sites, which may constitute 20-30% of the total reduced organic sulfur, effectively sequesters mercury, reducing its availability for processes like methylation. nih.govmsu.ru

| Parameter | Value | Source(s) |

| Coordination Environment | Linear, two-coordinate | nih.govmsu.ru |

| Primary Binding Sites | Reduced organic sulfur (thiols) | nih.govmsu.ru |

| Hg-S Bond Distance | ~2.33 Å | nih.govmsu.ru |

While reduced sulfur groups are the primary binding sites for mercury(II) in NOM, other functional groups, such as carboxyl and carbonyl groups, also participate in complexation, particularly when the high-affinity thiol sites become saturated. nih.govmsu.ru EXAFS data indicates that under such conditions, mercury may form complexes involving one carbonyl-oxygen or amino-nitrogen atom at a distance of about 2.07 Å and one carboxyl-oxygen atom at a longer distance of 2.84 Å. nih.govmsu.ru This suggests a weaker, secondary interaction compared to the strong covalent bonds formed with sulfur. The involvement of these oxygen and nitrogen groups demonstrates the multifaceted nature of mercury binding in complex organic matrices.

| Functional Group | Hg-Atom Bond Distance (Å) | Binding Role | Source(s) |

| Carbonyl-O / Amino-N | ~2.07 | Secondary (co-complexation) | nih.govmsu.ru |

| Carboxyl-O | ~2.84 | Secondary (co-complexation) | nih.govmsu.ru |

Formation of Mercury-Sulfur Clusters and Solids in Aqueous Systems

In various environmental settings, mercury(II)-thiolate complexes within NOM can undergo further transformation to form more stable inorganic species. usgs.govresearchgate.net Experimental evidence shows that thiol-bound mercury can serve as a precursor to the formation of nanoparticulate mercury sulfide (B99878) (β-HgS), even in oxygenated aqueous systems. usgs.govresearchgate.net This process does not necessarily require an external source of sulfide. usgs.govresearchgate.net

The proposed mechanism involves the polymerization of thiol-bound mercury into mercury-sulfur clusters through the elimination of sulfur from the thiol complexes. usgs.govresearchgate.net This nucleation of mercury sulfide minerals represents a significant pathway for the immobilization and long-term sequestration of mercury in the environment, reducing its bioavailability and the potential for methylmercury (B97897) formation. usgs.govresearchgate.net The ratios of nanoparticulate mercury sulfide to thiol-bound mercury observed in laboratory experiments with soil organic matter have been shown to match those found in contaminated field sites, suggesting a common and environmentally relevant reaction mechanism. usgs.govresearchgate.net

Ligand Competition and Exchange in Environmental Mimics

The speciation of mercury in natural waters is governed by complex equilibria involving competition between various ligands. Dissolved organic matter presents a continuum of binding sites with different affinities for mercury. core.ac.uk The strong preference of mercury(II) for thiol groups means that even at low concentrations, these sulfur-containing ligands can outcompete other functional groups. nih.gov

However, the stability of these mercury-thiolate complexes can be influenced by the surrounding molecular architecture. For instance, studies on model peptides have shown that nearby aromatic groups, such as the indole (B1671886) side chain of tryptophan, can stabilize a dithiolated mercury(II) complex. nih.gov These groups can act as hydrophobic shields, protecting the mercury coordination site from ligand exchange with competing molecules in the environment. nih.gov This shielding effect highlights the importance of the broader structure of NOM in stabilizing mercury complexes. Furthermore, there is a delicate balance between complexation and reduction. At low concentrations of humic acids, reduction of Hg(II) can occur, but as the concentration of organic matter increases, strong complexation with thiol groups becomes the dominant process, inhibiting reduction. nih.gov

Biomimetic and Mechanistic Studies of Mercury Ii Thiolate Interactions

Chemical Interactions with Sulfur-Containing Amino Acids and Peptides (e.g., Cysteine, Glutathione)

The interaction between Mercury, bis(propylthiolato)- and biologically relevant thiols such as L-cysteine and glutathione (B108866) (GSH) is governed by ligand exchange reactions. Divalent mercury ions (Hg²⁺) have a very high affinity for reduced sulfhydryl (-SH) groups. nih.govtaylorfrancis.com This affinity drives the displacement of the propylthiolato ligands by the thiol groups of cysteine and glutathione, which are abundant in biological systems. nih.gov

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most plentiful cellular "free" thiol and plays a critical role in detoxifying heavy metals. nih.govnih.gov Mercury can compete for the thiol group on the GSH molecule, leading to the formation of complexes like GS-Hg-SG. nih.gov Similarly, Hg²⁺ can form various complexes with L-cysteine, with the two-coordinate Hg(Cys)₂ being a particularly stable and expected product. nih.govnih.gov These interactions are rapid and are fundamental to the transport and distribution of mercury within organisms. nih.gov The high stability of these complexes is a key factor in mercury's ability to alter the structure and function of proteins and enzymes. nih.govyoutube.com

| Reactant | Biological Thiol | Primary Expected Product(s) | Reaction Type |

| Mercury, bis(propylthiolato)- | L-Cysteine | Mercury bis(cysteinate) [Hg(Cys)₂] | Ligand Exchange |

| Mercury, bis(propylthiolato)- | Glutathione (GSH) | Mercury bis(glutathionate) [GS-Hg-SG] | Ligand Exchange |

Structural and Electronic Characterization of Mercury(II) Binding Sites in Protein Models

The structural arrangement of mercury(II) when bound to thiolate ligands is a critical determinant of its stability and reactivity. High-resolution spectroscopic techniques and X-ray crystallography of model compounds have provided significant insights into these binding sites. rsc.orgresearchgate.net

In many mercury-thiolate complexes, mercury(II) adopts a linear, two-coordinate geometry, with the sulfur atoms from two thiolate ligands bonded to the central mercury ion (S-Hg-S). researchgate.net This linear coordination is a common motif in mercury chemistry. researchgate.net Studies using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy on mercury bound to natural organic matter have confirmed a primary coordination environment of two sulfur atoms with an average Hg-S bond distance of approximately 2.34–2.36 Å. acs.org

Spectroscopic characterization using Infrared (IR) and Nuclear Magnetic Resonance (NMR) provides further evidence for the coordination mode. The absence of S-H vibrations in the IR spectra of mercury-thiolate complexes indicates the formation of the Hg-S bond. researchgate.net Furthermore, ¹³C NMR spectroscopy shows significant downfield shifts for the carbon atom adjacent to the sulfur, confirming the participation of the sulfur atom in coordination with the mercury(II) ion. researchgate.net While two-coordination is prevalent, higher coordination numbers and more irregular geometries can occur, particularly within the constrained environments of protein binding pockets. nih.govresearchgate.net

| Parameter | Typical Value/Description | Technique(s) |

| Coordination Number (CN) | 2 | EXAFS, X-ray Crystallography |

| Geometry | Linear (S-Hg-S) | X-ray Crystallography, XANES |

| Hg-S Bond Length | ~2.33–2.36 Å | EXAFS |

| Spectroscopic Evidence | Absence of S-H stretch, downfield shift of C-S resonance | IR, ¹³C NMR |

Mechanistic Insights into Mercury(II)-Thiolate Bond Formation and Cleavage in Biological Analogues

The formation of mercury(II)-thiolate bonds in biological systems is typically a rapid and thermodynamically favorable process. nih.gov The kinetic instability of mercury-thiolate bonds allows for swift exchange reactions with other available sulfhydryl groups. nih.gov This lability means that mercury can be readily transferred between different thiol-containing molecules, such as from glutathione to cysteine residues in proteins, which is a key mechanism for its distribution and toxicity. nih.gov

The cleavage of the Hg-S bond is also a critical aspect of its biochemistry. This can occur through displacement by another, higher-affinity thiol ligand. Mechanistic studies have also identified pathways where thiol-bound mercury can undergo further transformation. For example, under certain conditions, Hg(II)-thiolate complexes can polymerize to form mercury-sulfur clusters, a process that involves the breaking of mercury-sulfur bonds and the elimination of sulfur from the thiol complexes. usgs.gov This provides a potential pathway for the sequestration and immobilization of mercury in the environment. usgs.gov

Furthermore, the presence of Hg(II) can catalytically influence reactions at or near the sulfur ligand. Studies on phosphoromonothioate analogs have shown that Hg(II) can accelerate the rate of desulfurization by more than four orders of magnitude. mdpi.com This profound catalytic effect highlights the ability of the mercury ion, once coordinated to a thiolate, to dramatically alter the electronic structure and reactivity of the surrounding molecule, facilitating the cleavage of adjacent bonds. mdpi.com

| Process | Mechanistic Description | Key Factors |

| Bond Formation | Rapid ligand exchange between an existing mercury complex (e.g., Mercury, bis(propylthiolato)-) and a biological thiol (e.g., Cysteine). | High affinity of Hg(II) for sulfhydryl groups; relative concentrations of thiols. |

| Bond Cleavage (Ligand Exchange) | Displacement of a coordinated thiolate by a different thiol molecule with higher affinity or concentration. | Kinetic lability of the Hg-S bond; presence of competing thiols. |

| Bond Cleavage (Transformation) | Elimination of sulfur from the thiolate complex to form mercury sulfide (B99878) clusters. usgs.gov | Thermodynamic favorability under specific environmental conditions. |

| Catalytic Cleavage | Acceleration of bond cleavage adjacent to the coordinated sulfur, as seen in the desulfurization of model compounds. mdpi.com | Strong electrophilic catalysis by the Hg(II) ion coordinated to the sulfur. |

Future Research Directions in Bis Propylthiolato Mercury Ii Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of mercury(II) thiolates is often achieved through the direct reaction of a mercury(II) salt with the corresponding thiol. researchgate.netresearchgate.net However, these reactions can sometimes lack selectivity, leading to the formation of mixtures of products, especially when mixed-ligand complexes are targeted. Future research should focus on developing synthetic methodologies that offer greater control over the stoichiometry and stereochemistry of the resulting complexes.

One promising avenue is the use of protecting groups or precursor molecules that can be selectively activated to yield the desired bis(propylthiolato)mercury(II) complex. For instance, the use of silyl-protected propanethiol could allow for a more controlled reaction with mercury(II) precursors. Another area for exploration is the use of mechanochemistry or sonochemistry to drive reactions towards specific products, potentially avoiding the use of solvents and reducing the formation of byproducts.

Furthermore, the synthesis of isotopically labeled bis(propylthiolato)mercury(II) would be highly valuable for tracer studies in environmental and biological systems. The development of synthetic routes that can efficiently incorporate stable isotopes of mercury, carbon, or sulfur is therefore a key future direction.

Table 1: Potential Synthetic Routes for Enhanced Selectivity

| Method | Description | Potential Advantages |

|---|---|---|

| Protected Ligand Synthesis | Use of propanethiol with a removable protecting group on the sulfur atom. | Increased control over stoichiometry, reduced side reactions. |

| Precursor-Based Synthesis | Reaction of a mercury(II) precursor with a propylthiolating agent. | Potential for cleaner reactions and higher yields. |

| Mechanochemical Synthesis | Solid-state reaction induced by mechanical force. | Solvent-free, potentially higher selectivity. |

| Sonochemical Synthesis | Use of ultrasound to promote the reaction. | Enhanced reaction rates and potentially different product distributions. |

Exploration of Advanced Spectroscopic Techniques for In Situ Characterization

The characterization of mercury thiolates has traditionally relied on techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction. researchgate.netacs.org While these methods provide valuable structural information, they often require the isolation of the complex and may not be suitable for studying its behavior in solution or in complex matrices.

Future research should leverage advanced spectroscopic techniques for the in situ characterization of bis(propylthiolato)mercury(II). Techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can provide information about the coordination environment of mercury in non-crystalline samples and in complex mixtures. researchgate.net These methods could be applied to study the interaction of bis(propylthiolato)mercury(II) with natural organic matter or biological macromolecules.

Furthermore, the use of hyphenated techniques, such as liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS), can allow for the separation and quantification of different mercury species in a sample, which would be invaluable for studying the transformation of bis(propylthiolato)mercury(II) in environmental and biological systems. acs.org

Refinement of Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of metal complexes. nih.gov For mercury(II) thiolates, computational models can provide insights into their thermodynamic stability, reaction mechanisms, and spectroscopic properties. researchgate.netornl.gov

Future research in this area should focus on the refinement of computational models to more accurately predict the properties of bis(propylthiolato)mercury(II). This includes the use of higher levels of theory and more sophisticated basis sets to better describe the relativistic effects that are important for heavy elements like mercury.

Moreover, the development of multiscale models that can bridge the gap between the quantum mechanical description of the mercury-sulfur bond and the classical description of the surrounding environment will be crucial for understanding the behavior of bis(propylthiolato)mercury(II) in complex systems. nih.gov These models could be used to predict its partitioning between different environmental compartments or its interaction with biological membranes.

Table 2: Key Parameters for Computational Modeling of Bis(propylthiolato)mercury(II)

| Parameter | Computational Method | Importance |

|---|---|---|

| Bond Lengths and Angles | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) | Fundamental structural information. researchgate.net |

| Thermodynamic Stability | DFT, Coupled Cluster (CC) theory | Predicting the favorability of formation and persistence. researchgate.net |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Aiding in the interpretation of experimental spectra. |

| Reaction Mechanisms | DFT with transition state searching | Understanding transformation pathways. |

Understanding Long-Term Stability and Transformation Pathways in Environmental and Biological Model Systems

The environmental fate of mercury is a major concern, and understanding the stability and transformation of its various species is crucial for assessing its environmental risk. nih.gov Bis(propylthiolato)mercury(II), as a model for mercury's interaction with organic sulfur compounds, can provide valuable insights into these processes.

Future research should focus on investigating the long-term stability of bis(propylthiolato)mercury(II) under various environmentally relevant conditions, such as different pH values, redox potentials, and in the presence of other ligands. acs.org Studies on its photolytic and microbial degradation pathways will also be important for predicting its persistence in the environment.

In biological model systems, research should explore the transformation of bis(propylthiolato)mercury(II) in the presence of other thiols, such as cysteine and glutathione (B108866). acs.org Understanding these ligand exchange reactions is key to elucidating the mechanisms of mercury toxicity. nih.gov

Design of New Ligands for Specific Mercury(II) Complexation

The high affinity of mercury for sulfur has led to the development of various sulfur-containing ligands for mercury sequestration. nih.gov However, achieving selectivity for mercury over other essential metal ions, such as zinc, remains a challenge.

Future research should focus on the design of new ligands that can selectively bind mercury(II). This could involve the synthesis of ligands with pre-organized binding cavities that are complementary to the size and coordination preferences of the mercury(II) ion. The incorporation of propylthiolato moieties into larger macrocyclic or chelating structures could lead to ligands with enhanced affinity and selectivity for mercury. rsc.orgrsc.org

Computational methods can play a significant role in the rational design of these new ligands by predicting their binding affinities and selectivities for different metal ions. nih.gov The ultimate goal is to develop ligands that can be used in sensors for the detection of mercury or in agents for the remediation of mercury-contaminated sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.